molecular formula C19H15FN4O2 B13047910 (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide

Cat. No.: B13047910
M. Wt: 350.3 g/mol
InChI Key: XPMALGPQQOSIBR-UHFFFAOYSA-N
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Description

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chromeno[4,3-d]pyrimidine core, which is fused with a fluorophenyl group through a methoxy linkage. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide typically involves multi-step organic reactions One common approach starts with the preparation of the chromeno[4,3-d]pyrimidine core through a cyclization reaction involving appropriate precursorsThe final step involves the formation of the methanimidamide linkage under controlled conditions, often using a condensation reaction with suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in inert atmospheres to prevent unwanted side reactions.

    Substitution: Halogens, nucleophiles; reactions are usually conducted under controlled temperatures and pressures to ensure selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N’-[(4-fluorophenyl)methoxy]methanimidamide stands out due to its unique combination of a chromeno[4,3-d]pyrimidine core and a fluorophenyl group, which imparts specific chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide

InChI

InChI=1S/C19H15FN4O2/c20-15-7-5-13(6-8-15)10-26-23-12-22-19-21-9-14-11-25-17-4-2-1-3-16(17)18(14)24-19/h1-9,12H,10-11H2,(H,21,22,23,24)

InChI Key

XPMALGPQQOSIBR-UHFFFAOYSA-N

Isomeric SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)/N=C/NOCC4=CC=C(C=C4)F

Canonical SMILES

C1C2=CN=C(N=C2C3=CC=CC=C3O1)N=CNOCC4=CC=C(C=C4)F

Origin of Product

United States

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